molecular formula C10H11ClF8O B14309156 3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- CAS No. 119091-29-1

3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl-

Cat. No.: B14309156
CAS No.: 119091-29-1
M. Wt: 334.63 g/mol
InChI Key: XZGFDJNVURIZFY-UHFFFAOYSA-N
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Description

3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- is a specialized organic compound characterized by its unique structure and properties. This compound is part of the ketone family, with a molecular formula of C10H11ClF8O . It is known for its high stability and resistance to various chemical reactions due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- typically involves the introduction of fluorine atoms into the octanone structure. This can be achieved through various fluorination techniques, such as direct fluorination or the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- involves its interaction with molecular targets through its ketone group and fluorinated structure. The presence of multiple fluorine atoms enhances its stability and reactivity, allowing it to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- is unique due to its extensive fluorination and the presence of a chlorine atom. These substitutions significantly alter its chemical properties, making it more stable and reactive compared to its non-fluorinated counterparts. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

119091-29-1

Molecular Formula

C10H11ClF8O

Molecular Weight

334.63 g/mol

IUPAC Name

8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyloctan-3-one

InChI

InChI=1S/C10H11ClF8O/c1-6(2,3)5(20)4-7(12,13)8(14,15)9(16,17)10(11,18)19/h4H2,1-3H3

InChI Key

XZGFDJNVURIZFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

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